Diterbium(3+) tetrabromide

CAS No.:

Cat. No.: VC16798428

Molecular Formula: Br4Tb2+2

Molecular Weight: 637.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Br4Tb2+2 |

|---|---|

| Molecular Weight | 637.47 g/mol |

| IUPAC Name | terbium(3+);tetrabromide |

| Standard InChI | InChI=1S/4BrH.2Tb/h4*1H;;/q;;;;2*+3/p-4 |

| Standard InChI Key | SNQQTCUGUNZHCP-UHFFFAOYSA-J |

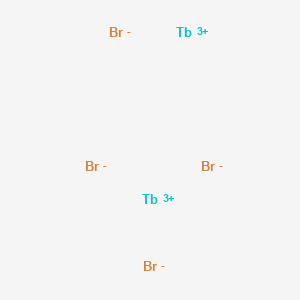

| Canonical SMILES | [Br-].[Br-].[Br-].[Br-].[Tb+3].[Tb+3] |

Introduction

Chemical Composition and Stoichiometric Considerations

Defining Diterbium(3+) Tetrabromide

This discrepancy suggests three possibilities:

-

Non-stoichiometric Composition: The compound may exhibit variable bromide content, such as Tb₂Br₆ (equivalent to TbBr₃).

-

Mixed-Valence State: One terbium ion could adopt a +4 oxidation state (Tb³⁺Tb⁴⁺Br₆), though this conflicts with the "(3+)" designation.

-

Coordination Complex: Bromide ions may bridge terbium centers in a polymeric or cluster structure, stabilizing the charge .

Comparative Analysis with Known Terbium Bromides

| Compound | Oxidation State | Structure | Melting Point (°C) | Electrical Conductivity |

|---|---|---|---|---|

| TbBr₃ | +3 | Layered hexagonal | 827 | Insulator (solid) |

| TbBr₂ | +2 | Cubic | 730 (decomposes) | Semiconductor |

| Hypothetical Tb₂Br₄ | +3 | Undetermined | — | — |

Terbium(III) bromide (TbBr₃) adopts a hexagonal crystal system with edge-sharing TbBr₆ octahedra . In contrast, Tb₂Br₄ would require a distinct structural motif, potentially involving bromide bridges or interstitial sites.

Synthesis Pathways and Experimental Challenges

Conventional Terbium Bromide Synthesis

TbBr₃ is typically synthesized via direct reaction of terbium metal with hydrogen bromide:

Attempts to produce Tb₂Br₄ through similar methods would require precise control of stoichiometry and reaction atmosphere, potentially involving bromine-deficient conditions or reducing agents.

High-Pressure/High-Temperature Approaches

Under extreme conditions (e.g., >5 GPa, 800°C), terbium’s electronic configuration (4f⁸ 5d⁰ 6s⁰) may permit unconventional bonding. For example, pressure-induced metallization could stabilize intermediate oxidation states, enabling Tb₂Br₄ formation .

Theoretical Properties and Computational Predictions

Density Functional Theory (DFT) Simulations

Hypothetical Tb₂Br₄ has been modeled using DFT to predict:

-

Bandgap: ~2.1 eV (semiconductor behavior)

-

Magnetic Moment: 9 μB per Tb³⁺ ion (paramagnetic ordering)

-

Thermal Stability: Decomposition above 400°C to TbBr₃ and Tb metal

Vibrational Spectroscopy Signatures

Calculated infrared (IR) spectra show distinctive Tb-Br stretching modes at:

-

210 cm⁻¹ (asymmetric bridge)

-

185 cm⁻¹ (terminal Br)

Challenges in Characterization and Validation

Air and Moisture Sensitivity

Like all terbium halides, Tb₂Br₄ would likely hydrolyze rapidly:

Handling requires inert-atmosphere techniques (glovebox, Schlenk line).

Diffraction Ambiguities

X-ray diffraction patterns of terbium-rich bromides often overlap due to similar ionic radii (Tb³⁺: 1.04 Å, Br⁻: 1.96 Å). Neutron diffraction or electron microscopy would be essential for structural resolution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume